

1-Azetine: A Technical Guide to its Physical Properties and Characterization

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Compound of Interest

Compound Name: 1-Azetine
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Introduction

1-Azetine, also known as 2,3-dihydroazete, is a four-membered, unsaturated nitrogen-containing heterocycle.[1][2] As a strained cyclic imine, it represents a class of reactive intermediates that have garnered increasing interest in synthetic and medicinal chemistry.[3][4] While its saturated analog, azetidine, has been more extensively studied, the unique reactivity of the endocyclic double bond in **1-azetine** makes it a valuable synthon for the construction of diverse nitrogen-containing scaffolds.[4] This technical guide provides a comprehensive overview of the known physical properties of **1-azetine**, detailed experimental protocols for the synthesis of a representative derivative and its characterization, and a discussion of its inherent reactivity.

Core Physical and Chemical Properties

1-Azetine is a volatile compound, and its isolation and characterization are challenged by its propensity to undergo thermal ring-opening.[4] The physical properties that have been reported or calculated are summarized below.

Property	Value	Source
Molecular Formula	C ₃ H ₅ N	[2]
Molecular Weight	55.08 g/mol	[2]
IUPAC Name	2,3-dihydroazete	[2]
CAS Number	6788-85-8	[2]
Boiling Point	72.7 °C at 760 mmHg	
Density	0.98 g/mL	
Refractive Index	1.514	
Solubility	No experimental data found for 1-azetine. The saturated analog, azetidine, is miscible with water and soluble in polar organic solvents like ethanol, acetone, and dimethyl sulfoxide.[5]	
Melting Point	No experimental data found.	

Experimental Protocols

Due to the reactive nature of the parent **1-azetine**, detailed experimental protocols for its synthesis and characterization are scarce in the literature. The following protocols are based on the synthesis and characterization of a stable derivative, 1,2-dihydroazete-3-methyl ester, and general procedures for related compounds.

Synthesis of 1,2-dihydroazete-3-methyl ester[6]

This three-step synthesis provides a stable derivative of **1-azetine**.

Step 1: Acylation of 3-methyl ester-azetidine

- A mixture of 3-methyl ester-azetidine (4 g, 0.02 mol) and azodiisobutyronitrile (AIBN, 0.6 g, 0.004 mol) in THF (50 ml) is stirred at 75°C for 70 minutes.

- N-Bromosuccinimide (NBS, 3.56 g, 0.02 mol) is added to the mixture in three portions at one-hour intervals.
- The reaction progress is monitored by TLC.
- Upon completion, the solvent is removed by vacuum distillation.

Step 2: Substitution to form 3-bromo-3-methyl ester-azetidine

- The crude product from Step 1 is carried forward without further purification.

Step 3: Hydrolysis to 1,2-dihydroazete-3-methyl ester

- A mixture of 3-bromo-3-methyl ester-azetidine (1 g, 0.009 mol) and LiOH·H₂O (0.4 g, 0.018 mol) in 1,4-dioxane (30 ml) is stirred at reflux (120°C).
- The reaction progress is monitored by TLC.
- After completion, the solvent is removed by vacuum distillation to yield the final product.

Characterization Protocols

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy[6]

- Sample Preparation: Approximately 10-20 mg of the azetidine derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition: The ¹³C NMR spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum to singlets for each unique carbon atom. For the parent **1-azetidine**, characteristic shifts for the sp² carbon of the imine and the two sp³ carbons are expected. For the synthesized derivative, 1,2-dihydroazete-3-methyl ester, chemical shifts for the ester carbonyl, the double bond carbons, and the ring methylene carbons would be observed.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with minimal sample preparation.
- **Data Acquisition:** The FTIR spectrum is recorded over a typical range of 4000-400 cm^{-1} . The spectrum should be background-corrected. Key vibrational bands to identify for **1-azetine** and its derivatives include the C=N stretching frequency of the imine group (typically around 1650-1550 cm^{-1}), C-H stretching of the CH_2 groups (around 3000-2850 cm^{-1}), and for the ester derivative, a strong C=O stretching band (around 1750-1735 cm^{-1}).

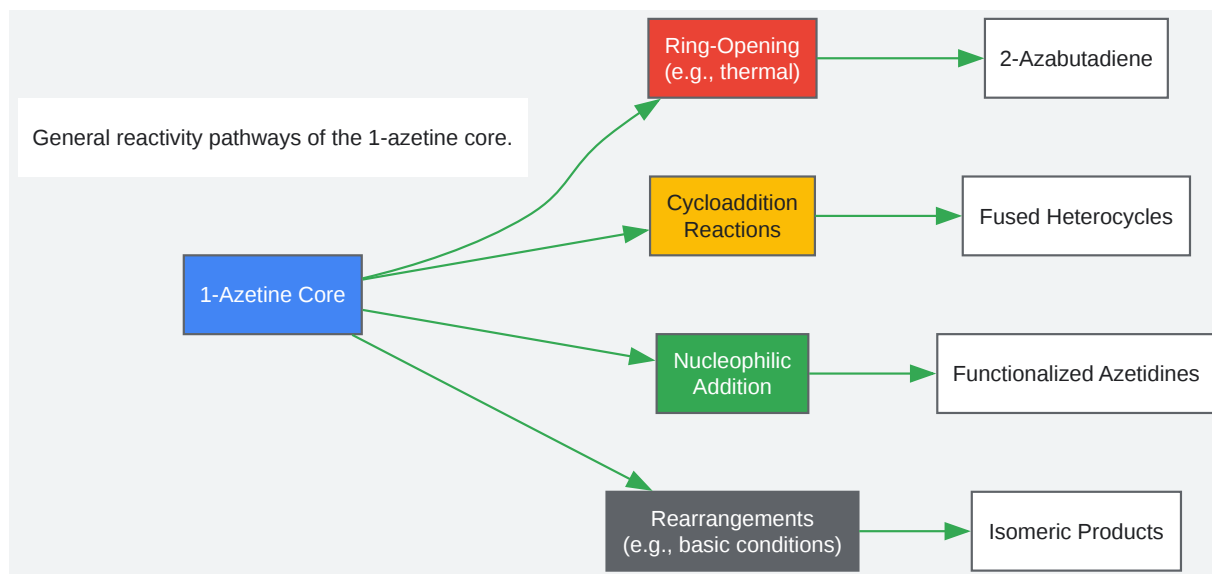
Reactivity and Signaling Pathways

Currently, there is no known involvement of **1-azetine** in biological signaling pathways. Its significance lies in its utility as a reactive intermediate in organic synthesis. The strained four-membered ring and the presence of the imine functionality make it susceptible to a variety of transformations.

Key Reactions of 1-Azetines:[4]

- **Ring-Opening:** Thermally induced electrocyclic ring-opening to form 2-azabutadiene is a characteristic reaction of **1-azetines**.
- **Cycloadditions:** The imine bond can participate in cycloaddition reactions, providing access to fused heterocyclic systems.
- **Nucleophilic Addition:** The electrophilic carbon of the imine is susceptible to attack by nucleophiles.
- **Rearrangements:** Under basic conditions, **1-azetines** can undergo rearrangements.[4]

The following diagram illustrates the general synthetic utility and reactivity of the **1-azetine** core.

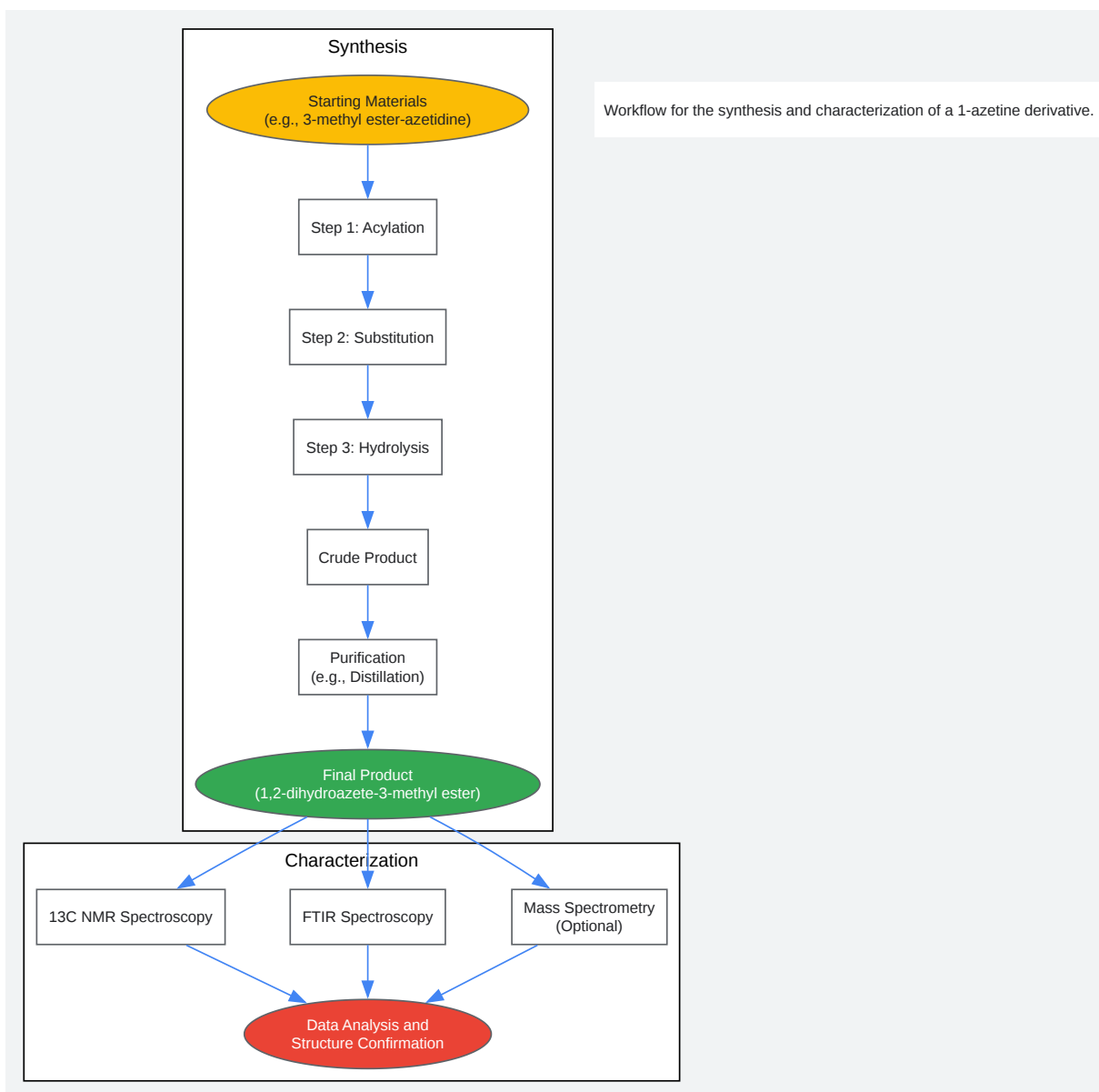


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Caption: General reactivity pathways of the **1-azetine** core.

Experimental Workflow: Synthesis and Characterization

The logical flow for the synthesis and characterization of a **1-azetine** derivative is depicted below. This workflow highlights the key stages from starting materials to the confirmation of the final product structure.



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Caption: Workflow for the synthesis and characterization of a **1-azetine** derivative.

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